N-[(2S,3S,6R)-2-(hydroxymethyl)-6-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]-3-oxanyl]-1,3-benzodioxole-5-carboxamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of BRD-K96431673 involves a series of chemical reactions that are carefully controlled to ensure the purity and efficacy of the final product. The specific synthetic route and reaction conditions are proprietary and may vary depending on the manufacturer. Generally, the synthesis involves the use of organic solvents, catalysts, and reagents that facilitate the formation of the desired chemical structure .
Industrial Production Methods: In an industrial setting, the production of BRD-K96431673 is scaled up to meet the demands of research and development. This involves optimizing the reaction conditions to maximize yield and minimize impurities. The process may include steps such as purification, crystallization, and quality control to ensure the consistency and reliability of the compound .
Chemical Reactions Analysis
Types of Reactions: BRD-K96431673 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another within the compound.
Common Reagents and Conditions: The reactions involving BRD-K96431673 typically require specific reagents and conditions, such as:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of ketones or aldehydes, while reduction may produce alcohols or hydrocarbons .
Scientific Research Applications
BRD-K96431673 has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a reference compound in analytical chemistry.
Biology: It is employed in the study of cellular processes, such as signal transduction and gene expression.
Industry: It is used in the development of new drugs and therapeutic agents, as well as in the production of high-value chemicals
Mechanism of Action
The mechanism of action of BRD-K96431673 involves its interaction with specific molecular targets, such as proteins and enzymes. It can modulate the activity of these targets, leading to changes in cellular processes and signaling pathways. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby reducing tumor growth .
Comparison with Similar Compounds
BRD-K96431673 is unique in its ability to selectively target specific molecular pathways, making it a valuable tool in research and drug development. Similar compounds include:
- BRD-K86535717
- BRD-K75293299
- BRD-K49290616
These compounds share similar chemical structures and mechanisms of action but may differ in their specificity and efficacy in targeting molecular pathways .
BRD-K96431673 stands out due to its high selectivity and potency, making it a preferred choice for researchers studying complex biological systems and developing targeted therapies .
Properties
Molecular Formula |
C21H29N3O6 |
---|---|
Molecular Weight |
419.5 g/mol |
IUPAC Name |
N-[(2S,3S,6R)-2-(hydroxymethyl)-6-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]oxan-3-yl]-1,3-benzodioxole-5-carboxamide |
InChI |
InChI=1S/C21H29N3O6/c1-23-6-8-24(9-7-23)20(26)11-15-3-4-16(19(12-25)30-15)22-21(27)14-2-5-17-18(10-14)29-13-28-17/h2,5,10,15-16,19,25H,3-4,6-9,11-13H2,1H3,(H,22,27)/t15-,16+,19-/m1/s1 |
InChI Key |
OCHDOPTVTSINTO-JTDSTZFVSA-N |
Isomeric SMILES |
CN1CCN(CC1)C(=O)C[C@H]2CC[C@@H]([C@H](O2)CO)NC(=O)C3=CC4=C(C=C3)OCO4 |
Canonical SMILES |
CN1CCN(CC1)C(=O)CC2CCC(C(O2)CO)NC(=O)C3=CC4=C(C=C3)OCO4 |
Origin of Product |
United States |
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